

IR spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate</i> |
| Cat. No.: | B1344775 |

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An In-depth Technical Guide to the Infrared Spectrum of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**. Due to the presence of key functional groups, including a ketone, an ester, and a tetrahydropyran ring, the IR spectrum exhibits characteristic absorption bands that are crucial for structural elucidation and quality control in synthetic chemistry and drug development.

Predicted Infrared Spectral Data

The primary IR absorption peaks for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** are predicted based on the characteristic frequencies of its constituent functional groups. As a β -keto ester, this compound is expected to exhibit distinct carbonyl stretching frequencies for both the ketone and ester moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|------------------|------------------|---|---------------------------------|
| C-H (Alkyl) | Stretching | 2950 - 2850 | Medium to Strong |
| C=O (Ester) | Stretching | 1750 - 1735 | Strong |
| C=O (Ketone) | Stretching | ~1715 | Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong, often two or more bands |
| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |

Interpretation of Key Spectral Features

The IR spectrum of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** is characterized by several key absorption bands:

- C-H Stretching: In the region of 2950-2850 cm⁻¹, strong to medium absorptions are expected due to the C-H stretching vibrations of the ethyl and tetrahydropyran alkyl groups.
- Carbonyl (C=O) Stretching: This is the most diagnostic region of the spectrum for this molecule.
 - The ester carbonyl group typically shows a strong absorption band in the 1750-1735 cm⁻¹ range.[1][2][3]
 - The ketone carbonyl stretching vibration is expected to appear at a slightly lower wavenumber, around 1715 cm⁻¹, characteristic of saturated aliphatic ketones.[4][5][6] For β -keto esters, it is common to observe a doublet or a shoulder on the main C=O peak, representing the two different carbonyl environments.[7][8]
- C-O Stretching: The spectrum will also display strong C-O stretching bands.
 - The ester linkage contributes two or more strong bands in the 1300-1000 cm⁻¹ region.[1][2]

- The tetrahydropyran ring, being a cyclic ether, will also exhibit a characteristic strong C-O-C stretching absorption within the $1150\text{-}1085\text{ cm}^{-1}$ range.[9]

The region below 1500 cm^{-1} is known as the fingerprint region and will contain a complex pattern of bands unique to the molecule, arising from various bending and stretching vibrations.

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the IR spectrum of a liquid sample such as **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**.

Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural verification.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Sample of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pasteur pipette or dropper
- Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)
- Lens paper

Procedure:

- **Instrument Preparation:**
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
- **Background Spectrum Acquisition:**

- Perform a background scan with no sample in the beam path. This will record the spectrum of the atmosphere and the instrument optics, which will be subtracted from the sample spectrum.
- If using salt plates, the background should be run with the clean, empty plates in the sample holder.
- If using an ATR accessory, the background is run with the clean, empty crystal.

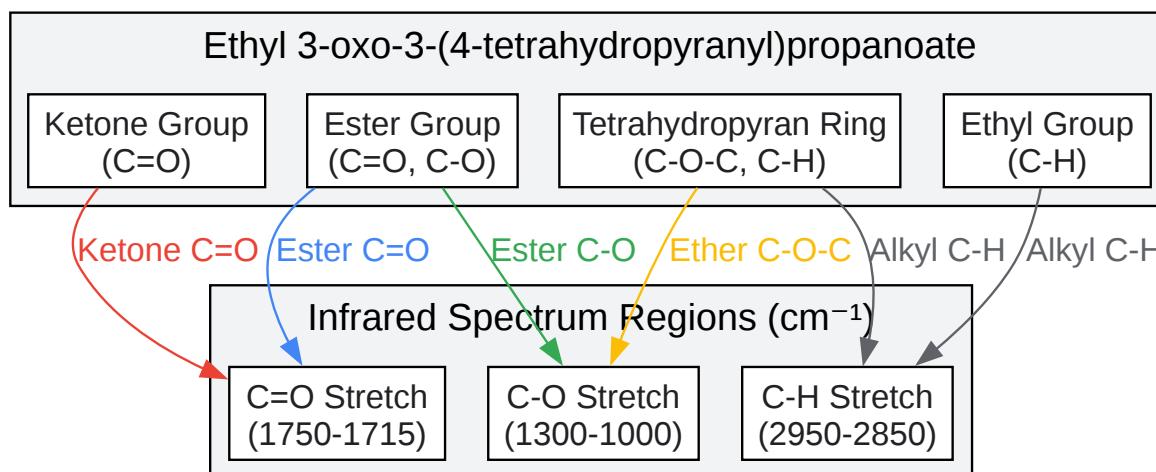
- Sample Preparation:
 - Neat Liquid Film (using salt plates):
 - Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.
 - Place one to two drops of the liquid sample onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
 - ATR (Attenuated Total Reflectance):
 - Place a small drop of the liquid sample directly onto the ATR crystal.
- Sample Spectrum Acquisition:
 - Place the prepared sample (salt plates or ATR) into the sample holder of the spectrometer.
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - To improve the signal-to-noise ratio, co-add 16 to 32 scans.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

- Compare the observed peaks with the expected absorption frequencies for the functional groups present in **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**.
- Cleaning:
 - Thoroughly clean the salt plates or ATR crystal with a suitable solvent and lens paper. Store the salt plates in a desiccator to prevent damage from moisture.

Visualization of Key Functional Groups and IR Regions

The following diagram illustrates the logical relationship between the primary functional groups of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** and their characteristic regions of absorption in the infrared spectrum.

Predicted IR Absorption Regions for Key Functional Groups



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Caption: Key functional groups and their corresponding IR absorption regions.

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